molecular formula C15H21N3O2S B6077916 N-(furan-2-ylmethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide

N-(furan-2-ylmethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide

Cat. No.: B6077916
M. Wt: 307.4 g/mol
InChI Key: JKSRBQHCWDJJTC-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide is a complex organic compound that features a furan ring, a thiazole ring, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The furan and thiazole rings can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide is unique due to the presence of both furan and thiazole rings, which confer specific chemical and biological properties. This combination of rings is not commonly found in other compounds, making it a valuable scaffold for various applications .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methyl-2-(3-methylbutylamino)-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-10(2)6-7-16-15-18-11(3)13(21-15)14(19)17-9-12-5-4-8-20-12/h4-5,8,10H,6-7,9H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSRBQHCWDJJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCCC(C)C)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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